molecular formula C10H6ClNOS B1606672 2-Chloro-5-(2-thenoyl)pyridine CAS No. 501681-39-6

2-Chloro-5-(2-thenoyl)pyridine

Cat. No. B1606672
M. Wt: 223.68 g/mol
InChI Key: YKZCXDGGPXBHJK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-thenoyl)pyridine is a chemical compound with the CAS Number: 501681-39-6 . It has a molecular weight of 224.69 and appears as a tan solid . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-thienyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2-thenoyl)pyridine is represented by the linear formula C10H6ClNOS . The InChI code for this compound is 1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H .


Physical And Chemical Properties Analysis

2-Chloro-5-(2-thenoyl)pyridine is a tan solid with a molecular weight of 224.69 . The storage temperature for this compound is between 2 and 8 degrees Celsius .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of agrochemicals and pharmaceuticals .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives have found significant applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Methods of Application or Experimental Procedures

The specific methods of synthesis for TFMP derivatives vary. One of the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety data sheet for 2-Chloro-5-(2-thenoyl)pyridine is available for reference . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(6-chloropyridin-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCXDGGPXBHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319277
Record name 2-CHLORO-5-(2-THENOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-thenoyl)pyridine

CAS RN

501681-39-6
Record name 2-CHLORO-5-(2-THENOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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